(2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane
Overview
Description
(2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C14H14BrOP. This compound is characterized by the presence of a bromoethyl group attached to a diphenylphosphane moiety, making it a versatile reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-bromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new phosphane derivatives.
Oxidation Reactions: The phosphane moiety can be oxidized to form phosphine oxides or phosphonic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form phosphine derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Substitution: New phosphane derivatives with varied functional groups.
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Reduced phosphine derivatives.
Scientific Research Applications
(2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromoethyl group can participate in nucleophilic substitution reactions, while the phosphane moiety can undergo oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)diphenylphosphane: Similar structure but with a bromophenyl group instead of a bromoethyl group.
(2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane: Contains a methoxybutenyl group instead of a bromoethyl group.
Diethyl (2-bromoethyl)phosphonate: Similar bromoethyl group but with diethyl phosphonate instead of diphenylphosphane
Uniqueness
(2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its combination of a bromoethyl group and a diphenylphosphane moiety, which provides distinct reactivity and versatility in various chemical reactions. This uniqueness makes it a valuable reagent in both academic research and industrial applications .
Properties
IUPAC Name |
[2-bromoethyl(phenyl)phosphoryl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUHBIZSOQCNMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCBr)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrOP | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328954 | |
Record name | (2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5055-14-1 | |
Record name | NSC72446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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